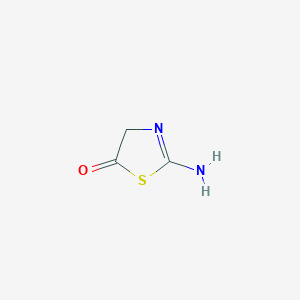

5(4H)-Thiazolone, 2-amino-

Vue d'ensemble

Description

2-Amino-4H-chromenes are an important class of heterocyclic compounds with versatile biological profiles, a simple structure, and mild adverse effects . They have been used in the synthesis of a variety of structural alterations in the synthesis of pyrimidine-based compounds .

Synthesis Analysis

The synthesis of 2-amino-4H-chromenes can be achieved through various methods. One such method involves the catalyst-free synthesis of 2-amino-4H-chromenes from salicylaldehydes and malononitrile through the Knoevenagel-Michael sequential reaction .Molecular Structure Analysis

The molecular structure of similar compounds like 2-amino-5-nitropyridine-2,4-dinitrophenol has been elucidated by single-crystal X-ray diffraction analysis .Chemical Reactions Analysis

2-Amino-4H-chromenes can undergo various chemical reactions. For instance, they can undergo aromatic nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of amino acids and similar compounds can be determined by various methods, including volumetric and viscometric approaches .Applications De Recherche Scientifique

Protein Sequencing

5(4H)-Thiazolone, specifically 2-methyl-5(4H)-thiazolone, plays a role in the thiobenzoylation method of protein sequencing. This method involves identifying the thiazolone cleavage product by back-hydrolysis to the parent amino acid. 2-Methyl-5(4H)-thiazolone, being volatile, is suitable for analysis by gas chromatography, especially after reaction with an acetylating reagent (Stolowitz et al., 1993).

Inhibitor Studies

- Thiazolone derivatives, particularly the 2-amino-1,3-thiazol-4(5H)-one core, have been found to be potent inhibitors of the enzyme 11beta-hydroxysteroid dehydrogenase type 1 (11beta-HSD1). The modification of these derivatives to reduce pregnane X receptor activity and their application in pharmacodynamic models in monkeys have been explored (Fotsch et al., 2008).

- Further development of thiazolones with exo-norbornylamine and isopropyl group modifications led to the discovery of compounds like AMG 221, which showed efficacy in reducing blood glucose, insulin levels, and body weight in obesity mice models (Véniant et al., 2010).

Synthesis of Heterocyclic Compounds

Thiazolone derivatives, including 5(4H)-thiazolone, are used in the synthesis of various heterocyclic compounds, such as imidazole derivatives. This involves rearrangements and reactions leading to a variety of products, showcasing the versatility of thiazolones in synthetic chemistry (Copar et al., 1992).

Cytotoxic Activity

- Studies on the cytotoxic activity of certain thiazole-containing compounds have been conducted. These include investigations into their potential as anticancer agents, particularly in regards to various human tumor cell lines (Elmeligie & El-Awady, 2002).

- The synthesis and evaluation of novel 5-ylidene-4-aminothiazol-2(5H)-one derivatives have also shown potential in anticancer activities, with some compounds displaying selective action on specific cancer cell lines (Kaminskyy et al., 2015).

Synthesis of Intermediates and Chemical Libraries

The preparation of 2,4-disubstituted-5-acetoxythiazoles from substituted methyl benzoates for the synthesis of thiazolones and trisubstituted thiazoles is an example of utilizing thiazolone derivatives as intermediates in chemical synthesis, applicable in creating chemical libraries (Qiao et al., 2008).

Ultrasonic and Thermo-Dynamical Studies

Thiazolone derivatives, such as 2-amino-5-nitrothiazole, have been studied for their ultrasonic and thermo-dynamical properties, particularly in DMSO-water systems. These studies provide insights into the solute-solvent and solvent-solvent interactions at different temperatures and concentrations (Ar et al., 2017).

Mécanisme D'action

Target of Action

The primary targets of 2-Aminothiazol-5(4H)-one are UDP-N-acetylmuramate/L-alanine ligase and 5-lipoxygenase (5-LOX) . These enzymes play crucial roles in bacterial cell wall synthesis and the biosynthesis of leukotrienes, respectively .

Mode of Action

2-Aminothiazol-5(4H)-one interacts with its targets through protein-ligand interactions . The compound has been shown to have a strong binding affinity for UDP-N-acetylmuramate/L-alanine ligase, acting as an antagonist . It also inhibits 5-LOX, potentially through competitive inhibition .

Biochemical Pathways

The compound affects the biochemical pathways associated with its targets. By inhibiting UDP-N-acetylmuramate/L-alanine ligase, it disrupts bacterial cell wall synthesis . Its inhibition of 5-LOX affects the biosynthesis of leukotrienes, which are involved in inflammatory responses .

Result of Action

The inhibition of UDP-N-acetylmuramate/L-alanine ligase by 2-Aminothiazol-5(4H)-one can lead to antibacterial effects, as it disrupts bacterial cell wall synthesis . Its inhibition of 5-LOX can have anti-inflammatory effects, as it disrupts the biosynthesis of pro-inflammatory leukotrienes .

Safety and Hazards

Orientations Futures

Analyse Biochimique

Biochemical Properties

2-Aminothiazol-5(4H)-one plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to exhibit antimicrobial properties by interacting with bacterial enzymes, thereby inhibiting their activity . Additionally, 2-Aminothiazol-5(4H)-one has been found to bind to specific proteins, altering their conformation and function . These interactions are essential for its biological activity and therapeutic potential.

Cellular Effects

2-Aminothiazol-5(4H)-one influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, 2-Aminothiazol-5(4H)-one can modulate signaling pathways that control cell proliferation and apoptosis . This modulation can lead to changes in gene expression, resulting in altered cellular behavior. Furthermore, 2-Aminothiazol-5(4H)-one can impact cellular metabolism by interacting with metabolic enzymes, thereby affecting the overall metabolic flux .

Molecular Mechanism

The molecular mechanism of 2-Aminothiazol-5(4H)-one involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It has been shown to bind to the active sites of enzymes, inhibiting their catalytic activity . This inhibition can disrupt essential biochemical pathways, leading to the compound’s therapeutic effects. Additionally, 2-Aminothiazol-5(4H)-one can activate certain enzymes, enhancing their activity and promoting specific biochemical reactions . These molecular interactions are critical for the compound’s biological activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Aminothiazol-5(4H)-one can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 2-Aminothiazol-5(4H)-one remains stable under specific conditions, but it can degrade over time, leading to reduced efficacy . Long-term exposure to 2-Aminothiazol-5(4H)-one in in vitro and in vivo studies has demonstrated its potential to cause sustained changes in cellular behavior and function .

Dosage Effects in Animal Models

The effects of 2-Aminothiazol-5(4H)-one vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects without significant toxicity . At higher doses, 2-Aminothiazol-5(4H)-one can cause adverse effects, including toxicity to the nervous system, kidneys, and reproductive system . These dosage-dependent effects are crucial for determining the compound’s safety and efficacy in therapeutic applications.

Metabolic Pathways

2-Aminothiazol-5(4H)-one is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound can affect metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels . Understanding these metabolic pathways is essential for optimizing the compound’s therapeutic potential.

Transport and Distribution

The transport and distribution of 2-Aminothiazol-5(4H)-one within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, 2-Aminothiazol-5(4H)-one can be transported across cell membranes by specific transporters, facilitating its entry into target cells . Once inside the cells, the compound can bind to intracellular proteins, influencing its distribution and activity.

Subcellular Localization

The subcellular localization of 2-Aminothiazol-5(4H)-one is critical for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, 2-Aminothiazol-5(4H)-one may accumulate in the nucleus, where it can interact with nuclear proteins and influence gene expression . Understanding the subcellular localization of 2-Aminothiazol-5(4H)-one is essential for elucidating its mechanism of action and optimizing its therapeutic applications.

Propriétés

IUPAC Name |

2-amino-4H-1,3-thiazol-5-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N2OS/c4-3-5-1-2(6)7-3/h1H2,(H2,4,5) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJAWYVYKAFROJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)SC(=N1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(E)-2-pyridin-2-ylvinyl]phenol](/img/structure/B3038157.png)

![(4,6-diethyl-4,8-dimethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)malononitrile](/img/structure/B3038159.png)

![3-(2,5-dimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)propanoic acid](/img/structure/B3038164.png)

![diexo-3-Amino-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B3038169.png)